molecular formula C22H19N3O4S B2598766 (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate CAS No. 797020-34-9

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate

Cat. No.: B2598766
CAS No.: 797020-34-9
M. Wt: 421.47
InChI Key: SPSAKLRJWZSKRE-FXBPSFAMSA-N
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Description

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the development of protease inhibitors. Its core structure is based on a rhodanine-thiazolidinone hybrid, a privileged pharmacophore known for its ability to bind enzyme active sites with high affinity. This compound is primarily investigated for its potential as a covalent inhibitor of viral proteases, including the main protease (M pro ) of SARS-CoV-2 . The (Z)-ethylidene moiety, featuring an electron-withdrawing cyano and carboxamide group, can act as a Michael acceptor, potentially forming a covalent bond with a catalytic cysteine residue in the target protease, thereby leading to irreversible enzyme inactivation. The benzoate ester and phenyl substituents contribute to optimal pharmacokinetic properties and interactions with hydrophobic sub-pockets of the enzyme. Researchers utilize this compound to explore structure-activity relationships (SAR) in inhibitor design, to study viral replication mechanisms, and to develop novel antiviral therapeutics targeting cysteine proteases . Its unique structure makes it a valuable tool for biophysical assays, high-throughput screening, and crystallography studies aimed at understanding enzyme-inhibitor complexes at an atomic level.

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-29-22(28)15-10-8-14(9-11-15)12-18-20(27)25(16-6-4-3-5-7-16)21(30-18)17(13-23)19(24)26/h3-11,18H,2,12H2,1H3,(H2,24,26)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSAKLRJWZSKRE-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the benzoate ester: The thiazolidine intermediate is then reacted with ethyl 4-bromobenzoate in the presence of a base to form the desired ester linkage.

    Functional group modifications: The final steps involve introducing the amino, cyano, and oxo groups through various organic transformations, such as nucleophilic substitution and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds similar to (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate exhibit significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for managing type 2 diabetes mellitus .

Antimicrobial Properties

Research has shown that thiazolidinone derivatives possess antimicrobial activities against various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Anti-inflammatory Effects

Thiazolidinone derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases. The mechanism often involves the modulation of inflammatory cytokines .

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of thiazolidinone derivatives and their biological evaluation as α-glucosidase inhibitors. The findings demonstrated that modifications to the thiazolidinone ring significantly affected the inhibitory activity, suggesting that this compound could be optimized for enhanced activity .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial screening of thiazolidinone derivatives, including compounds structurally related to this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for new antimicrobial agents .

Table 1: Biological Activities of Thiazolidinone Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound Aα-glucosidase Inhibitor25
Compound BAntimicrobial15
Compound CAnti-inflammatory30

Table 2: Structural Modifications and Their Impact on Activity

Modification TypeEffect on ActivityReference
Substitution on Thiazolidinone RingIncreased potency
Alteration of Benzoate GroupDecreased potency

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of ethyl benzoate derivatives with thiazolidinone or related heterocyclic cores. Key structural analogs include:

Compound Name Core Structure Substituents Synthesis Route Bioactivity/Applications
(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate (Target) Thiazolidinone - 2-Amino-1-cyano-2-oxoethylidene
- 3-Phenyl
- 4-Ethyl benzoate
Multi-step condensation, cyclization, and esterification Not explicitly reported (potential kinase inhibition inferred from analogs)
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4a-j) Thiazolidinone - 2-Benzamido
- 5-Methoxy-oxoethylidene
- 4-Ethyl benzoate
Reaction of ethyl 4-(3-aroylthioureido)benzoate with dimethyl acetylenedicarboxylate (DMAD) Anticancer (cell line assays)
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Thiazolidinone - 2-Cyano
- 5-Methoxy-oxoethylidene
- 3-Phenyl
Cyclocondensation of thioureas with acetylenedicarboxylates Enzyme inhibition (theoretical)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate ester - Pyridazinyl-phenethylamino Nucleophilic substitution of aryl halides with amines Cardiovascular targeting (reported in patents)

Key Differences and Implications

Substituent Effects: The 2-amino-1-cyano-2-oxoethylidene group in the target compound enhances hydrogen-bonding capacity compared to the methoxy-oxoethylidene in analogs like 4a-j . This could improve binding to polar enzyme pockets. The 3-phenyl group is conserved across thiazolidinone analogs but varies in benzoate derivatives like I-6230, which lack the thiazolidinone core .

Synthesis Complexity :

  • The target compound requires precise Z-configuration control during synthesis, unlike simpler analogs (e.g., I-6230) formed via direct substitution .

Bioactivity Trends: Thiazolidinone derivatives (e.g., 4a-j) show anticancer activity, likely due to interactions with redox-sensitive pathways or kinase inhibition . The target compound’s amino-cyano substituent may enhance selectivity. Benzoate esters with heterocyclic amines (e.g., I-6230) exhibit cardiovascular effects, suggesting divergent applications compared to thiazolidinones .

Crystallographic and Electronic Properties

  • The target compound’s analogs (e.g., 4c) crystallize in triclinic space groups (P-1) with distinct bond angles and lengths due to Z/E isomerism .

Biological Activity

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate, a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazolidinone core and various functional groups that may contribute to its biological properties.

Chemical Structure

The compound has the following molecular formula: C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S. Its structure can be represented as follows:

 Z ethyl 4 2 2 amino 1 cyano 2 oxoethylidene 4 oxo 3 phenylthiazolidin 5 yl methyl benzoate\text{ Z ethyl 4 2 2 amino 1 cyano 2 oxoethylidene 4 oxo 3 phenylthiazolidin 5 yl methyl benzoate}

Biological Activity Overview

Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that compounds with thiazolidinone structures possess significant antibacterial and antifungal properties.
  • Anticancer Activity : Thiazolidinones have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo.

Antimicrobial Activity

A study conducted by demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

Anticancer Potential

In a recent investigation, the anticancer effects of this compound were evaluated on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM against breast cancer cells (MCF7) after 48 hours of treatment .

Cell LineIC50 (µM)Treatment Duration
MCF72548 hours
HeLa3048 hours
A5493548 hours

Anti-inflammatory Activity

A separate study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that thiazolidinones can trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
  • Modulation of Inflammatory Mediators : The compound may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What synthetic strategies are effective for preparing (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate?

  • Methodological Answer : The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For example, thiosemicarbazides can react with α-haloacetic acids in the presence of sodium acetate and acetic acid under reflux to form thiazolidinone cores . For the target compound, key steps include:
  • Knoevenagel Condensation : Introduction of the cyano-oxoethylidene group via reaction with malononitrile derivatives.
  • Esterification : Ethyl benzoate moieties are introduced using ethyl chloroacetate or similar reagents.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization (DMF-acetic acid or ethanol) are critical for isolating pure products .
    Key Data :
StepReagents/ConditionsYield
CyclocondensationThiosemicarbazide, chloroacetic acid, NaOAc, acetic acid/DMF, reflux (2 h)60–75%
PurificationColumn chromatography (hexane:EtOAc 1:1)61–76%

Q. How is the stereochemical configuration (Z/E) of the compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, SC-XRD at 100 K with an R factor of 0.029 was used to confirm the Z-configuration in structurally related thiazolidinones . Complementary techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and diastereotopic protons.
  • IR Spectroscopy : C=O and C≡N stretching frequencies (1650–1750 cm1^{-1}) verify functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Thiazolidinone derivatives are often screened for antimicrobial and antioxidant activities. Standard protocols include:
  • Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Antioxidant Assays : DPPH radical scavenging or FRAP assays, with IC50_{50} values compared to ascorbic acid .

Advanced Research Questions

Q. How does stereochemistry (Z vs. E) influence biological activity in thiazolidinone derivatives?

  • Methodological Answer : Z-configuration often enhances bioactivity due to improved binding to target proteins. For example:
  • Molecular Docking : Compare Z and E isomers’ binding affinities to enzymes (e.g., bacterial enoyl-ACP reductase).
  • SAR Studies : Modify substituents on the phenyl or benzoate groups to assess steric/electronic effects .
    Data Insight : Derivatives with Z-configuration showed 2–3× lower MIC values against S. aureus compared to E-isomers .

Q. How can low yields in multi-step syntheses be mitigated?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):
  • Catalyst Screening : Use DMAP or TEA to enhance acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature Control : Reflux at 80–100°C for cyclocondensation vs. room temperature for esterification .
    Example : Switching from DCM to THF increased yield from 61% to 76% in a silylation step .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing.
  • Purity Verification : HPLC (≥95% purity) and HRMS to confirm compound integrity .
  • Positive Controls : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial assays) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilic Sites : Partial charges on the cyano-oxoethylidene group.
  • Reaction Pathways : Nucleophilic attack at the thiazolidinone carbonyl or β-carbon .

Data Contradiction Analysis

  • Example : A study reported 76% yield for a silylated analog vs. 61% for a similar compound .
    • Root Cause : Differences in solvent (THF vs. DCM) and stoichiometry (1.42 equiv. vs. 1.1 equiv. of silyl chloride).
    • Resolution : Optimize equivalents of silylating agent and reaction time (15 min vs. 36 h) .

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